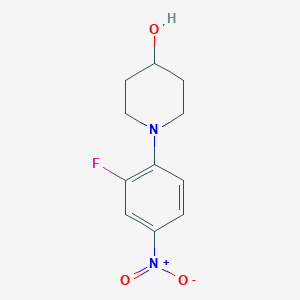

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Overview

Description

“1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13FN2O3 . It is used for proteomics research .

Synthesis Analysis

The synthesis of piperidin-4-ones, which includes “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol”, has been achieved in two steps via a key gold catalysis . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .Molecular Structure Analysis

The molecular structure of “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 240.24 .Scientific Research Applications

Application in HIV Research

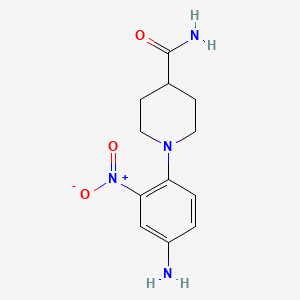

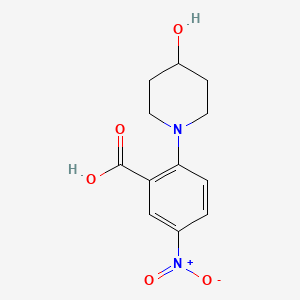

- Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a derivative of piperidin-4-ol, which has been evaluated for potential treatment of HIV . The chemokine receptor CCR5, which is essential for HIV-1 entry into cells, is the target of these compounds .

- Methods of Application or Experimental Procedures: The compounds were obtained via an efficient synthetic route and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated .

- Results or Outcomes: The research resulted in the identification of a series of novel piperidin-4-ol derivatives with potential as treatments for HIV-1 . The compounds showed promising CCR5 antagonistic activities .

Applications in Drug Design

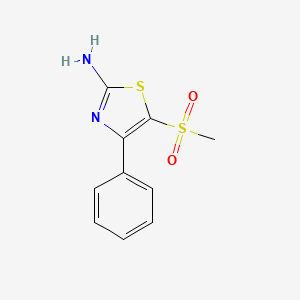

- Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Applications in Proteomics Research

- Summary of the Application: “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol” is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application or Experimental Procedures: The compound is used in various experimental procedures in proteomics research . However, the specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of the research involving this compound would depend on the specific experiments conducted . The source does not provide specific results or outcomes .

Applications in Organic Chemistry

- Summary of the Application: Piperidines, including “1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application or Experimental Procedures: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJPBJCNSVQUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)